N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide
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Overview
Description
N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide is a complex organic compound that features a tetrahydrofuran ring, a piperidine ring, and a furan carboxamide group
Mechanism of Action
Target of Action
The compound N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions could potentially influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Piperidine derivatives are known to have a wide range of pharmacological activities . Therefore, it can be inferred that this compound might affect multiple biochemical pathways and their downstream effects.
Pharmacokinetics
One source mentions that a piperidine derivative, cym-53093, has good in vitro adme and in vivo pharmacokinetic characteristics . It’s important to note that the specific ADME properties can vary significantly between different piperidine derivatives.
Result of Action
Piperidine derivatives are known to have a wide range of biological activities . Therefore, it can be inferred that this compound might have multiple effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide typically involves multiple steps. One common route starts with the preparation of the tetrahydrofuran-3-yl piperidine intermediate. This intermediate is then reacted with furan-3-carboxylic acid or its derivatives under specific conditions to form the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required standards for pharmaceutical or other applications.
Chemical Reactions Analysis
Types of Reactions
N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]tetrahydrofuran-2-carboxamide
- N-(1-(tetrahydrofuran-3-yl)piperidin-4-yl)benzamide
Uniqueness
N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]furan-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c18-15(13-3-7-19-10-13)16-9-12-1-5-17(6-2-12)14-4-8-20-11-14/h3,7,10,12,14H,1-2,4-6,8-9,11H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHXYYRWWITDFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=COC=C2)C3CCOC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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